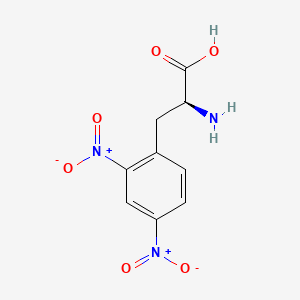

2,4-Dinitrophenylalanine

Übersicht

Beschreibung

2,4-Dinitrophenylalanine is a compound that is related to the field of amino acid derivatives, specifically those that have been modified with a 2,4-dinitrophenyl (Dnp) group. This modification is significant in biochemical applications, such as the determination of amino acid sequences in peptides and proteins, and in the study of enzyme active sites .

Synthesis Analysis

The synthesis of 2,4-dinitrophenyl derivatives of amino acids has been a subject of study for many years. The derivatives are typically prepared by reacting amino acids with 2,4-dinitrofluorobenzene or related compounds. The X-ray diffraction patterns of these derivatives have been recorded, providing a method for their identification . Additionally, the synthesis of these derivatives has been applied in the study of peptides and proteins, as demonstrated by the historical work of Abderhalden & Blumberg and later by Sanger .

Molecular Structure Analysis

The molecular structure of 2,4-dinitrophenylalanine derivatives can be analyzed using various spectroscopic methods. For instance, the CD spectra of Dnp derivatives of α-amino acids with polynuclear aromatic groups in the side chain have been studied, revealing information about their absolute configuration . X-ray diffraction has also been used to characterize the structure of these derivatives .

Chemical Reactions Analysis

2,4-Dinitrophenylalanine derivatives undergo a variety of chemical reactions. One notable reaction is the electrophilic amination of methionine residues by O-(2,4-dinitrophenyl)hydroxylamine, which has been studied in the context of enzyme active sites . Another reaction is the base-catalyzed cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids, which can occur both in solution and in the gas phase, leading to the formation of benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitrophenylalanine derivatives are influenced by the presence of the Dnp group. These properties are crucial for their separation and identification, as well as for their reactivity. For example, the Dnp group can act as an efficient activator in nucleotide synthesis via the phosphoramidite route, highlighting its role in the synthesis of P(III) esters . The modification of amino acids with Dnp groups also affects their chromatographic behavior, as shown by the separation of their methyl esters by adsorption chromatography .

Wissenschaftliche Forschungsanwendungen

Environmental Biodegradation :

- A study by Fida et al. (2014) focused on the aerobic biodegradation of 2,4-Dinitroanisole (DNAN), a derivative of 2,4-Dinitrophenol, by Nocardioides sp. This research highlights the potential of certain bacterial strains to biodegrade compounds related to 2,4-Dinitrophenylalanine, suggesting its environmental remediation applications (Fida et al., 2014).

Chemical and Pharmaceutical Applications :

- Loudfoot and Chan (1967) investigated the properties of dinitrophenyl peptides, including those derived from 2,4-dinitrophenylalanine. Their work provides insights into the use of these compounds in pharmaceuticals and chemical processes (Loudfoot & Chan, 1967).

Microbial Degradation and Bioremediation :

- The study by Khan et al. (2013) demonstrates the cooperative activity of Pseudomonas sp. and Rhodococcus imtechensis in degrading DNAN, a compound related to 2,4-Dinitrophenylalanine. This research underscores the potential for using microbial consortia for environmental cleanup of related compounds (Khan et al., 2013).

Molecular Biology and Immunology :

- The work of Haimovich, Eisen, and Givol (1971) on the binding properties of immunoglobulins to the 2,4-dinitrophenyl group provides insights into the application of 2,4-Dinitrophenylalanine in molecular biology and immunology research (Haimovich, Eisen & Givol, 1971).

Toxicological Studies and Safety Assessment :

- A study by Lee et al. (2014) discusses the potential risks associated with 2,4-dinitrophenol, a related compound, emphasizing the importance of safety assessments in the application of related chemicals (Lee et al., 2014).

Analytical Chemistry :

- Research by Jackson and Young (1987) demonstrated the utility of the 2,4-dinitrophenyl group in high-performance liquid chromatography for peptide analysis, suggesting applications of 2,4-Dinitrophenylalanine in analytical methods (Jackson & Young, 1987).

Wirkmechanismus

Target of Action

2,4-Dinitrophenylalanine, also known as (S)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid, primarily targets the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the organism’s metabolic processes.

Mode of Action

The compound interacts with its target by uncoupling oxidative phosphorylation . This process disrupts the normal energy production pathway in the cells, leading to changes in the cell’s metabolic activities .

Biochemical Pathways

The affected biochemical pathways primarily involve the process of oxidative phosphorylation . The compound’s action leads to the rapid loss of ATP as heat, disrupting the normal energy production and utilization within the cell .

Pharmacokinetics

The pharmacokinetics of 2,4-Dinitrophenylalanine involve its distribution, metabolism, and elimination. It also shows significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into the liver and kidney .

Result of Action

The primary result of the compound’s action is the rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can have significant effects at the molecular and cellular levels, disrupting normal cell function and potentially leading to cell death .

Zukünftige Richtungen

The future directions of 2,4-Dinitrophenylalanine research could involve its potential use in treating various human illnesses at very low, weight-neutral doses . It has been known for years that many neuromuscular and neurodegenerative diseases are associated with overt production of reactive oxygen species (ROSs), a rise in isoprostanes (biomarker of mitochondrial ROSs in urine or blood) and poor calcium (Ca 2+) handing .

Relevant Papers

Several papers have been published on 2,4-Dinitrophenylalanine. One paper discusses the potential of 2,4-Dinitrophenol (DNP) as a medicine, particularly as a mitochondrial uncoupler . Another paper discusses international trends in systemic human exposures to 2,4-Dinitrophenol reported to poisons centres . A third paper discusses the liposomal form of 2,4-Dinitrophenol lipophilic derivatives as a potential therapeutic agent .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,4-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVUHQYJZJUDAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrophenylalanine | |

CAS RN |

49607-21-8 | |

| Record name | 2,4-Dinitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049607218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dinitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9DCK1EXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

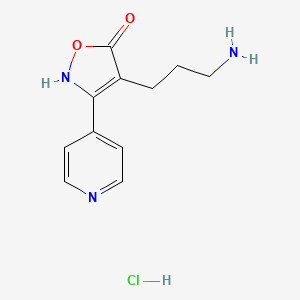

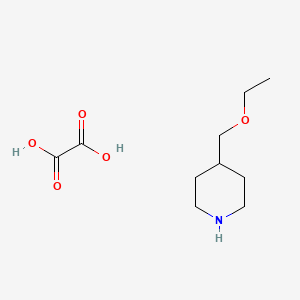

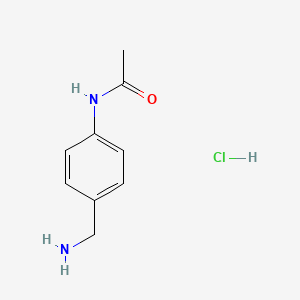

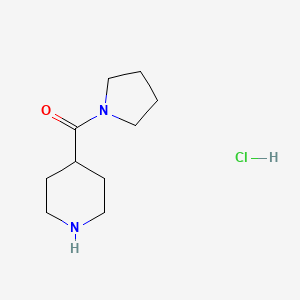

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)